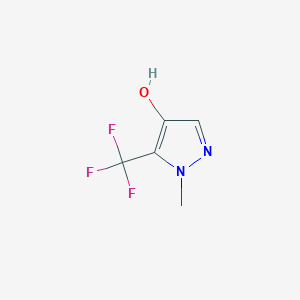

1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a trifluoromethyl group at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol typically involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride. This reaction proceeds under mild conditions to yield the desired pyrazole derivative . The process can be optimized by controlling the concentration and reaction temperature to avoid side reactions and improve yield.

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure consistent quality and high yield. The use of flow reactors allows for precise control of reaction parameters, leading to efficient synthesis of the target compound .

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can yield pyrazole amines.

Substitution: Halogenation, particularly bromination, can be performed using N-bromosuccinimide (NBS) under mild conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: NBS is commonly used for bromination reactions.

Major Products Formed:

Oxidation: Pyrazole carboxylic acids.

Reduction: Pyrazole amines.

Substitution: Brominated pyrazole derivatives.

Aplicaciones Científicas De Investigación

Synthetic Applications

The synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol can be achieved through various methods, often involving the reaction of hydrazines with trifluoromethylated compounds. For example, a notable method involves the use of ethyl 4,4,4-trifluoroacetate reacting with methylhydrazine under controlled conditions, yielding high selectivity for the desired isomer .

Key Synthetic Pathways

| Reaction Components | Conditions | Yield (%) |

|---|---|---|

| Ethyl 4,4,4-trifluoroacetate + Methylhydrazine | Acetic acid, 10 °C to 80 °C | 86.5 |

| Trifluoromethylated hydrazine derivatives | Microwave-assisted synthesis | Varies |

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications. Its derivatives have been explored for their potential as anti-inflammatory agents and as inhibitors in various biological pathways.

Pharmacological Studies

- Anti-inflammatory Properties : Compounds derived from this pyrazole exhibit significant anti-inflammatory effects in various in vitro models .

- VEGFR-2 Inhibition : A derivative of this compound has been identified as a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), showing efficacy in rodent models of choroidal neovascularization .

Agrochemical Applications

The compound also finds utility in the agrochemical sector, particularly as an intermediate in the synthesis of herbicides. Its trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which are desirable traits in agrochemicals.

Herbicide Development

- Pyroxasulfone : This compound serves as an important precursor for the synthesis of pyroxasulfone, a widely used herbicide that controls various weed species effectively .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and its derivatives:

Case Study 1: Anti-inflammatory Activity

In a recent study, derivatives of this pyrazole were tested for their ability to inhibit pro-inflammatory cytokines in cell cultures. Results indicated a dose-dependent reduction in cytokine levels, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: VEGFR-2 Inhibition

Research highlighted the discovery of acrizanib (LHA510), which is based on this pyrazole structure. It demonstrated significant antiangiogenic effects with limited systemic exposure when administered topically, making it a promising candidate for ocular therapies .

Mecanismo De Acción

The mechanism of action of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol involves its interaction with molecular targets such as enzymes and receptors. For instance, as a MAO-B inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby enhancing cognitive functions . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets.

Comparación Con Compuestos Similares

1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Another pyrazole derivative with similar structural features but different positional substitution.

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid: A carboxylated derivative with distinct chemical properties and applications.

Uniqueness: 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group at the 5-position enhances its stability and lipophilicity, making it a valuable compound in drug development and material science .

Actividad Biológica

1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol (commonly referred to as 5-MTP) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H5F3N2O, with a molecular weight of approximately 166.10 g/mol. The compound features a pyrazole ring, with a methyl group at the 1-position and a trifluoromethyl group at the 5-position, contributing to its unique chemical reactivity and biological activity .

The biological activity of 5-MTP can be attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it acts as a monoamine oxidase B (MAO-B) inhibitor , which prevents the breakdown of neurotransmitters such as dopamine. This inhibition can enhance cognitive functions and has implications for treating neurodegenerative diseases like Parkinson's .

Enzyme Inhibition Studies

- MAO-B Inhibition : Studies have shown that 5-MTP binds competitively to the active site of MAO-B, leading to increased levels of neurotransmitters in the brain .

- Receptor Binding : The compound has been investigated for its ability to bind to various receptors, affecting signaling pathways related to mood and cognition .

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit antimicrobial activity. For instance, certain pyrazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria .

| Compound | Activity Against | Reference |

|---|---|---|

| 5-MTP | E. coli, S. aureus | |

| Other Derivatives | Fusarium oxysporum, Candida albicans |

Antifungal Activity

In studies comparing various pyrazole derivatives, it was found that those with electron-donating groups exhibited increased antifungal activity against phytopathogenic fungi .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride under mild conditions. This method yields high purity and good yields, making it suitable for both laboratory and industrial applications .

Synthetic Route Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| Synthesis | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one + Methyl hydrazine | Mild conditions | High |

Case Studies

Several case studies have highlighted the potential applications of 5-MTP in drug development:

- Neuroprotective Effects : A study demonstrated that 5-MTP could protect neuronal cells from oxidative stress by inhibiting MAO-B activity, suggesting its utility in neurodegenerative disease therapy .

- Agricultural Applications : The compound has also been explored as an intermediate in the synthesis of herbicides, showcasing its versatility beyond medicinal chemistry .

Propiedades

IUPAC Name |

1-methyl-5-(trifluoromethyl)pyrazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2O/c1-10-4(5(6,7)8)3(11)2-9-10/h2,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHXHATWNVUQCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161038-53-5 |

Source

|

| Record name | 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.